![B1578209 Antimicrobial protein CAP18](/img/new.no-structure.jpg)
Antimicrobial protein CAP18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Antimicrobial protein CAP18 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Vitro Studies
Several studies have demonstrated the efficacy of CAP18 against various pathogens:
- Bacterial Inhibition : CAP18 has shown significant antibacterial activity with minimal inhibitory concentrations (MIC) as low as 4.5 µg/ml against Xanthomonas citri, the causative agent of citrus canker disease .
- Recombinant Expression : Recombinant CAP18 (rCAP18) produced in Pichia pastoris exhibited potent antibacterial effects, achieving a 28% reduction in bacterial colonies when tested against P. aeruginosa .
Immunomodulatory Effects
CAP18 not only exhibits antimicrobial properties but also plays a role in modulating immune responses:
- Endotoxin Neutralization : The C-terminal fragment of CAP18 (CAP18(109–135)) has been shown to neutralize LPS-induced toxicity in murine models, thus preventing antibiotic-induced endotoxic shock .
- Inflammatory Response Modulation : Studies indicate that CAP18 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to bacterial infections, thereby mitigating inflammatory damage .
Therapeutic Applications
The therapeutic potential of CAP18 extends beyond antimicrobial activity:
- Sepsis Treatment : CAP18-derived peptides have been investigated for their ability to protect against septicemia by neutralizing LPS and reducing systemic inflammation .
- Cancer Therapy : Recent studies suggest that FF/CAP18, an analog of CAP18, induces apoptotic cell death in cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 1: CAP18 in Sepsis Management
A study evaluated the protective effects of synthetic CAP18(109–135) in mice subjected to LPS-induced septic shock. Results indicated that treatment significantly lowered mortality rates and reduced TNF levels, demonstrating its potential as a therapeutic agent in sepsis management .
Case Study 2: Antibacterial Efficacy Against Citrus Canker
Research focusing on the antibacterial activity of rCAP18 against Xanthomonas citri revealed that it effectively inhibited bacterial growth, suggesting its application in agricultural settings to manage citrus canker disease without relying on traditional bactericides .
Properties
bioactivity |
Antibacterial |
---|---|
sequence |
GLRKRLRKFRNKIKEKLKKIGQKIQGFVPKLAPRTDY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.